Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-8(4-3-5(11)14-2)6(12)9-7(13)10-8/h3-4H2,1-2H3,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWNVBMSDUOWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173002 | |
| Record name | 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418117-76-6 | |
| Record name | 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate typically involves the reaction of 4-methyl-2,5-dioxoimidazolidine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives under specific conditions.
Reduction: It can be reduced to form different imidazolidinyl derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate involves its interaction with specific molecular targets and pathways . It can inhibit certain enzymes and modulate protein interactions, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate can be compared with other similar compounds such as:
- Methyl 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoate
- 3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
These compounds share similar structural features but differ in their specific functional groups and properties . The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (CAS: 1418117-76-6) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy.
- IUPAC Name : Methyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate
- Molecular Formula : C₈H₁₂N₂O₄
- Molecular Weight : 200.2 g/mol
- Purity : 95.00%
Antibacterial Activity
A study on related imidazolidinyl derivatives showed promising antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.004 to 0.045 mg/mL, indicating strong activity compared to standard antibiotics like ampicillin and streptomycin .
| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | En. cloacae | 0.004 | 0.008 |
| Compound 11 | S. aureus | 0.008 | 0.030 |
| Compound 12 | E. coli | 0.011 | 0.030 |
The most sensitive bacteria were identified as Enterobacter cloacae, while E. coli exhibited the highest resistance .
Antifungal Activity
In terms of antifungal properties, the tested derivatives displayed excellent activity against fungi such as Trichoderma viride and Aspergillus fumigatus. The MIC values for effective compounds ranged from 0.004 to 0.06 mg/mL .
The mechanism underlying the antimicrobial activity of these compounds is thought to involve inhibition of specific bacterial enzymes and pathways:
- Antibacterial Mechanism : The inhibition of the enzyme MurB in E. coli has been suggested as a primary mechanism for antibacterial action.
- Antifungal Mechanism : For antifungal activity, the inhibition of lanosterol demethylase (CYP51Ca) is implicated .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on normal human lung fibroblast cells (MRC5) indicated that while these compounds exhibit potent antimicrobial properties, they also need to be evaluated for safety in therapeutic applications .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated a series of synthesized derivatives similar to this compound against a panel of bacterial strains, demonstrating that modifications in the imidazolidine ring significantly affected antibacterial potency.
- Case Study on Structure-Activity Relationship (SAR) : Research indicated that substituents on the nitrogen atom of the imidazolidinone structure influenced both antibacterial and antifungal activities, suggesting avenues for further optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
